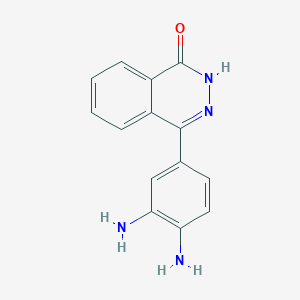

4-(3,4-diaminophenyl)-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been synthesized through different methods, primarily starting from phthalic anhydride derivatives. In one approach, it was used to synthesize novel aromatic polyamides by polymerization with aryl dicarboxylic acids, showcasing high yields and molecular weights, indicating its utility in creating high-performance polymers (Zhuang Xiu, 2003).

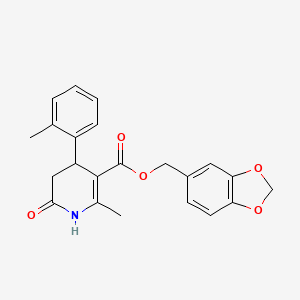

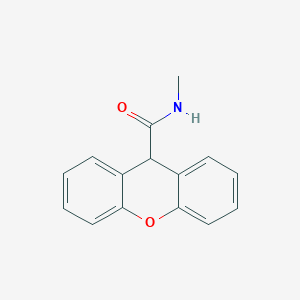

Molecular Structure Analysis

The molecular structure of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives has been studied through various spectroscopic techniques, including MS, FTIR, and NMR, confirming the design of the structure and aiding in the understanding of its chemical behavior (Zhuang Xiu, 2003).

Chemical Reactions and Properties

The compound participates in condensation reactions and has been used as a precursor in the preparation of N-Mannich bases and other derivatives. These reactions expand the utility of the compound in various organic syntheses and materials science applications (A. Mustafa et al., 1964).

Physical Properties Analysis

4-(3,4-Diaminophenyl)-1(2H)-phthalazinone and its derivatives exhibit high glass transition temperatures and good solubility in polar solvents, which are crucial attributes for materials used in high-temperature applications and for processing into films or fibers (Zhuang Xiu, 2003).

Chemical Properties Analysis

The chemical properties of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives, such as their reactivity in polymerization reactions and interaction with various chemical agents, underscore their versatility and potential in the synthesis of advanced materials. The ability to form polymers with high thermal stability and resistance to solvents is particularly notable (Zhuang Xiu, 2003).

Scientific Research Applications

Antimicrobial Activity

4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrated activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as yeast-like fungi including Candida albicans and Candida parapsilosis. The derivatives featuring a 1,3,4-thiadiazole ring exhibited notably higher antimicrobial efficacy against the aforementioned bacteria and fungi compared to other synthesized compounds, highlighting their potential as antimicrobial agents (Önkol et al., 2008).

Proton Exchange Membrane Applications

A novel series of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups were synthesized and analyzed for their suitability as proton exchange membranes. These polymers, created through solution polycondensation, exhibited excellent thermal stability, low water uptake, and impressive resistance to oxidation. Their low methanol permeability and high conductivities make them promising materials for fuel cell applications. This research demonstrates the versatility of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives in enhancing the properties of proton exchange membranes, crucial for advancing fuel cell technology (Liu et al., 2014).

Advanced Polymer Materials

Further research into the applications of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives has led to the development of novel polymeric materials. These include aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, which exhibit high thermal stability and solubility in various organic solvents. Such materials could find use in high-performance engineering applications due to their exceptional thermal properties and solubility characteristics, enabling easier processing and application in advanced material technologies (Cheng et al., 2002).

properties

IUPAC Name |

4-(3,4-diaminophenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,15-16H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEICHOBCEQKGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-diaminophenyl)-1(2H)-phthalazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)